molecular formula C8H18ClNO2 B15317828 4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride

4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride

Cat. No.: B15317828
M. Wt: 195.69 g/mol
InChI Key: PVPQTQZFJYMDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an isopropyl group and a methylamino group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride typically involves the reaction of 4-chlorobutanoic acid with isopropylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 4-chlorobutanoic acid is reacted with isopropylamine in the presence of a base to form 4-(isopropylamino)butanoic acid.

    Step 2: The intermediate product is then reacted with methylamine to form 4-[Methyl(propan-2-yl)amino]butanoic acid.

    Step 3: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and it often includes additional purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Methyl(propan-2-yl)amino]butanoic acid
  • 4-[Methyl(propan-2-yl)amino]butan-2-one

Comparison

4-[Methyl(propan-2-yl)amino]butanoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

4-[methyl(propan-2-yl)amino]butanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-7(2)9(3)6-4-5-8(10)11;/h7H,4-6H2,1-3H3,(H,10,11);1H

InChI Key

PVPQTQZFJYMDFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.